Ortho-chlorambucil

Vue d'ensemble

Description

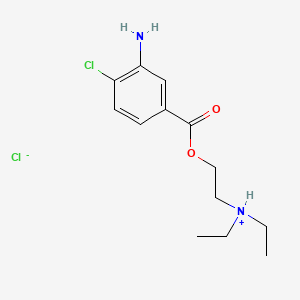

Ortho-chlorambucil is a variant of Chlorambucil, a chemotherapy medication used to treat chronic lymphocytic leukemia (CLL), Hodgkin lymphoma, and non-Hodgkin lymphoma . It is given orally and is part of the alkylating agent family of medications . It works by blocking the formation of DNA and RNA .

Synthesis Analysis

Ortho-chlorambucil can be synthesized by combining it with other pharmacophores . For instance, ortho-, meta-, and para-tyrosine–chlorambucil analogs were synthesized to generate new anticancer drugs with structural diversity .

Chemical Reactions Analysis

In ortho-directed C–H activations, the C–H bond breaking and the formation of the carbon–metal bond is a necessary and sufficient prerequisite of the successful ortho-metalation .

Physical And Chemical Properties Analysis

Ortho-chlorambucil has a molecular formula of C14H19Cl2NO2 and an average mass of 304.212 Da . It has been used in the development of nano-vesicles for drug delivery due to its poor aqueous solubility and specificity .

Applications De Recherche Scientifique

- Nanocarriers : Incorporating ortho-chlorambucil-based hybrid molecules into nanocarriers (e.g., liposomes, dendrimers, micelles) enhances drug uptake and therapeutic outcomes .

- Functionalization : GO sheets are sulfonated and conjugated with folic acid (FA) molecules to enhance loading efficiency and controlled drug release .

- Future Strategies : Researchers continue to explore novel strategies for developing effective and affordable chemotherapeutics .

- Importance : Developing improved ortho-chlorambucil-based therapies can address this pressing health issue .

Anticancer Activity

Graphene Oxide-Based Nano-Vesicles

In Vitro Effects on Glioma Cells

Structure-Activity Relationship (SAR)

Global Health Impact

Gene Mutations and Cancer

Mécanisme D'action

Target of Action

Ortho-chlorambucil primarily targets DNA within cells . It belongs to the nitrogen mustard class of DNA alkylating agents . The compound is used primarily for the treatment of chronic lymphocytic leukemia (CLL), lymphomas such as Hodgkin’s Disease and non-Hodgkin lymphoma .

Mode of Action

Ortho-chlorambucil produces its anti-cancer effects by interfering with DNA replication and damaging the DNA in a cell . The DNA damage induces cell cycle arrest and cellular apoptosis via the accumulation of cytosolic p53 and subsequent activation of Bcl-2-associated X protein, an apoptosis promoter .

Biochemical Pathways

Ortho-chlorambucil affects the DNA replication pathway . It prevents cell proliferation and DNA replication through cross-linking and binding the DNA of cancer cells . The compound is associated with a modified ortho-cleavage pathway, a typical route for chlorobenzene degradation in various strains .

Pharmacokinetics

Ortho-chlorambucil is extensively metabolized in the liver primarily to phenylacetic acid mustard . The pharmacokinetic data suggests that oral chlorambucil undergoes rapid gastrointestinal absorption and plasma clearance and that it is almost completely metabolized, having extremely low urinary excretion . The bioavailability of chlorambucil decreases further when 4-day treatment cycles are repeated .

Result of Action

The result of Ortho-chlorambucil’s action is the inhibition of DNA replication, leading to cell cycle arrest and apoptosis . This leads to the death of cancer cells, thereby controlling the progression of the disease .

Action Environment

The action, efficacy, and stability of Ortho-chlorambucil can be influenced by various environmental factors. For instance, the modification of the carboxylic group of Chlorambucil through the introduction of fluorocarbon and hydrocarbon long chains can alter the mechanism of action of Chlorambucil, resulting in improved anticancer outcomes .

Propriétés

IUPAC Name |

4-[2-[bis(2-chloroethyl)amino]phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-2-1-4-12(13)5-3-7-14(18)19/h1-2,4,6H,3,5,7-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLERWRRRDFUKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)N(CCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170488 | |

| Record name | Ortho-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ortho-chlorambucil | |

CAS RN |

178481-89-5 | |

| Record name | Ortho-chlorambucil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178481895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ortho-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTHO-CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL3657PT9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1H-imidazol-1-yl)ethyl]aniline](/img/structure/B3060882.png)